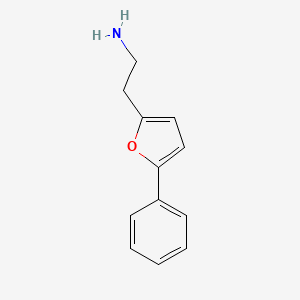

2-Furanethanamine, 5-phenyl-

CAS No.:

Cat. No.: VC14376369

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-(5-phenylfuran-2-yl)ethanamine |

| Standard InChI | InChI=1S/C12H13NO/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2 |

| Standard InChI Key | ULAFOEDWEQDIDM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)CCN |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 5-phenyl-2-furanethanamine, with the following structural features:

-

Molecular Formula:

-

Molecular Weight: 187.24 g/mol

-

CAS Registry Numbers:

The furan ring’s 5-position is substituted with a phenyl group, while the 2-position features an ethylamine chain. X-ray crystallography of related furan derivatives reveals planar furan rings with dihedral angles of 48–82° between aromatic systems, influencing intermolecular interactions .

Key Spectral Data:

-

IR: Strong absorption bands at 3300 cm (N–H stretch) and 1600 cm (C=C furan) .

-

H NMR: Signals at δ 7.6–7.4 ppm (phenyl protons), δ 6.5–6.3 ppm (furan protons), and δ 3.0–2.8 ppm (ethylamine CH) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 5-phenyl-2-furanethanamine can be inferred from analogous methodologies:

-

Palladium-Catalyzed Coupling:

-

Direct Amination:

Example Protocol:

-

Step 2: Reduction to 5-phenyl-2-furanmethanol using NaBH (Yield: 58%) .

-

Step 3: Conversion to amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .

Structural Derivatives

-

Tetrahydro-5-phenyl-2-furanethanamine: Hydrogenated furan ring (CAS 860115-15-7), potentially enhancing metabolic stability .

-

N-Acylated Derivatives: Improved blood-brain barrier penetration in endocannabinoid studies .

Pharmacological and Toxicological Data

Bioactivity

-

Endocannabinoid Uptake Inhibition: Analogous compounds (e.g., UCM707) exhibit IC values of 0.8–24 μM for anandamide uptake, with minimal FAAH inhibition (IC >30 μM) .

-

MDR Reversal: 5-Phenylfuran derivatives show potent P-glycoprotein inhibition (EC <1 μM), reversing doxorubicin resistance in MCF-7/ADR cells .

Acute Toxicity

-

LD: A structurally related compound, 5-phenyl-2-furanethylamine hydrochloride, has an intraperitoneal LD of 180 mg/kg in mice, causing convulsions and respiratory stimulation .

Applications in Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume